
6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
6-Methyl-1-methyl-1,4-diazepane dihydrochloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used in the study of enzymes, proteins, and other biological molecules.
作用機序
The mechanism of action of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride are not fully understood. However, it is believed to have a variety of effects, including inhibition of the enzyme cytochrome P450, inhibition of the enzyme acetylcholinesterase, and inhibition of the enzyme monoamine oxidase. In addition, it is believed to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 6-Methyl-1-methyl-1,4-diazepane dihydrochloride in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use, such as its potential to cause toxic side effects and its potential to interact with other compounds.
将来の方向性
There are a number of potential future directions for the use of 6-Methyl-1-methyl-1,4-diazepane dihydrochloride. These include further studies into its mechanism of action, potential uses in drug synthesis and development, and potential applications in the field of biochemistry and molecular biology. Additionally, further research into the potential toxic side effects of this compound could be beneficial. Finally, further studies into the potential applications of this compound in the field of materials science and engineering could be beneficial.
合成法
6-Methyl-1-methyl-1,4-diazepane dihydrochloride is synthesized by the reaction of 1-methyl-1,4-diazepane with methoxymethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as dichloromethane at room temperature. The synthesis method is simple and cost-effective.
Safety and Hazards
特性
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIWZBSDQBUNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)COC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

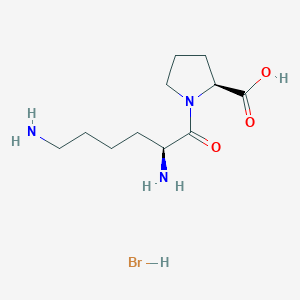


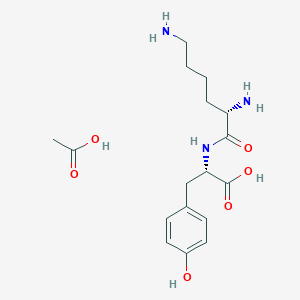
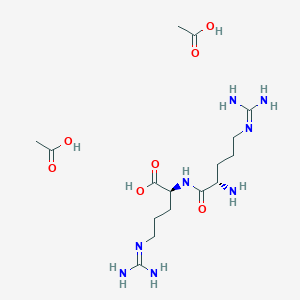


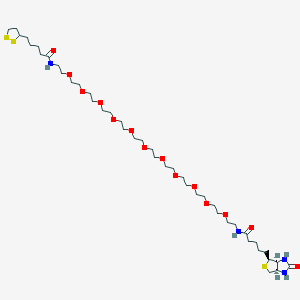

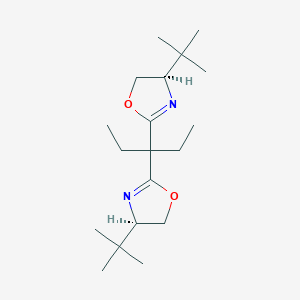
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)

